molecular formula Ni2Y B14718659 nickel;yttrium CAS No. 12201-96-6

nickel;yttrium

Cat. No.: B14718659
CAS No.: 12201-96-6
M. Wt: 206.293 g/mol
InChI Key: NPCVVXYAYKLRGN-UHFFFAOYSA-N
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Description

Historical Development of Nickel-Yttrium Alloys in Metallurgical Science

The discovery of yttrium in 1789 by Johan Gadolin marked the beginning of rare-earth metallurgy, though its integration into nickel alloys emerged much later. Early 20th-century studies focused on yttrium's peculiar affinity for sulfur and oxygen, which led to its use as a deoxidizer in steel production. By the 1960s, researchers began systematically investigating yttrium's effects on nickel matrices, driven by the aerospace industry's demand for high-temperature materials.

A pivotal breakthrough occurred in the 1980s when yttrium-doped nickel alloys demonstrated unprecedented resistance to thermal fatigue in jet engine components. This was attributed to yttrium's ability to form stable oxide layers at grain boundaries, effectively blocking crack propagation. The development of vacuum induction melting techniques enabled precise control over yttrium concentrations, facilitating the creation of alloys with tailored microstructures.

Table 1: Key milestones in nickel-yttrium alloy development

Decade Advancement Impact
1960s Yttrium purification methods Enabled micro-alloying studies
1980s Ni-Y-O oxide layer characterization Improved high-temperature oxidation resistance
2000s Additive manufacturing compatibility Enabled complex geometries for turbine blades

Role of Yttrium Micro-Alloying in Nickel-Based Superalloy Innovation

Contemporary research reveals that yttrium additions as low as 0.05–1.0 weight percent induce profound microstructural changes in nickel alloys. In alloy 718, yttrium partitions preferentially to interdendritic regions during solidification, forming Ni$${17}$$Y$$2$$ intermetallic phases that pin grain boundaries and inhibit coarsening. This grain-refining effect increases tensile strength by 18–22% while maintaining ductility, as demonstrated in recent differential scanning calorimetry studies.

Yttrium's electron configuration ([Kr]4d$$^1$$5s$$^2$$) enables unique interactions with nickel's d-orbitals, modifying dislocation dynamics. First-principles calculations show yttrium atoms reduce stacking fault energies in γ-nickel matrices by 40–60 mJ/m$$^2$$, promoting cross-slip mechanisms that enhance creep resistance. These quantum mechanical effects complement yttrium's macroscopic role in scavenging interstitial impurities—each yttrium atom can bind up to three oxygen atoms, reducing oxide inclusion sizes by 73% compared to undoped alloys.

Table 2: Effects of yttrium concentration in nickel alloy 718

Y (wt.%) Grain Size (µm) γ" Phase Precipitation Onset (°C) Hardness (HV)
0.0 125 ± 15 621 265 ± 8
0.1 89 ± 9 598 291 ± 6
1.0 52 ± 5 575 318 ± 7

The advent of computational thermodynamics has revolutionized yttrium-containing alloy design. CALPHAD models predict that optimal yttrium concentrations (0.08–0.12 wt.%) suppress deleterious σ-phase formation while accelerating γ'-Ni$$_3$$(Al,Ti) precipitation kinetics by 30–40%. These findings align with synchrotron X-ray diffraction data showing yttrium-rich clusters nucleating strengthening phases at 150–200°C below conventional precipitation temperatures.

Properties

CAS No.

12201-96-6

Molecular Formula

Ni2Y

Molecular Weight

206.293 g/mol

IUPAC Name

nickel;yttrium

InChI

InChI=1S/2Ni.Y

InChI Key

NPCVVXYAYKLRGN-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Y]

Origin of Product

United States

Preparation Methods

Metallic Reduction of Yttrium Precursors

The foundation of nickel-yttrium synthesis lies in obtaining high-purity yttrium metal. Metallic reduction using lithium or sodium has been validated as a reliable pathway. In this method, yttrium chloride (YCl₃) undergoes reduction at elevated temperatures (800–1,000°C) under inert atmospheres. Lithium demonstrates superior recovery rates (92–95%) compared to sodium (85–88%), though sodium’s cost-effectiveness and distillation-based purification make it industrially favorable. Post-reduction, yttrium is combined with nickel via:

Direct Alloying via Induction Melting

Nickel and yttrium are melted in stoichiometric ratios (e.g., YNi₅) within induction furnaces at 1,500–1,600°C. Rapid cooling (quenching) prevents phase segregation, yielding homogeneous ingots. This method achieves 99.2–99.5% purity but requires stringent oxygen control (<10 ppm) to avoid oxide formation.

Mechanochemical Synthesis

High-Energy Ball Milling

Nanocrystalline Y-Ni alloys are synthesized through cryogenic mechanical alloying. Nickel and yttrium powders (1:5 molar ratio) are milled at -196°C using stainless steel balls (ball-to-powder ratio 10:1). The process induces severe plastic deformation, forming a supersaturated solid solution after 20–30 hours. X-ray diffraction (XRD) analysis confirms lattice parameter expansion from 2.8875 Å (pure NiAl) to 2.8910 Å with 0.5 at.% yttrium incorporation.

Table 1: Lattice Parameter Evolution in Y-Doped NiAl Alloys
Yttrium Content (at.%) Lattice Parameter (Å) Phase Purity (%)
0.0 2.8875 99.6
0.5 2.8902 98.9
1.0 2.8910 97.3

Additive Manufacturing Techniques

Selective Laser Melting (SLM)

Recent advances utilize SLM to fabricate Y-doped nickel superalloys. A 0.58 wt.% yttrium-modified IN718 alloy exhibits refined grain structures (average grain size: 25 µm vs. 45 µm in baseline). Process parameters include laser power 300 W, scan speed 1,200 mm/s, and layer thickness 30 µm. Yttrium suppresses Laves phase formation, enhancing high-temperature tensile strength (758 MPa at 650°C vs. 692 MPa in Y-free alloy).

Powder Metallurgy Routes

Sintering via Spark Plasma Sintering (SPS)

Pre-alloyed Y-Ni powders are consolidated at 1,100°C under 50 MPa pressure. SPS achieves 98.5% theoretical density in 10 minutes, compared to 8+ hours for conventional sintering. The method retains nanocrystalline structures (<100 nm grain size), critical for catalytic applications.

Reactive Sintering with Yttrium Oxide

Y₂O₃ (1–2 wt.%) is blended with nickel powder and sintered at 1,300°C under hydrogen. Reduction of Y₂O₃ produces metallic yttrium in situ, which alloys with nickel. This approach achieves 99% YNi₅ phase formation but requires post-sintering homogenization.

Comparative Analysis of Synthesis Methods

Table 2: Performance Metrics Across Preparation Techniques
Method Purity (%) Grain Size (µm) Energy Consumption (kWh/kg) Scalability
Induction Melting 99.5 50–200 12–15 Industrial
Ball Milling + SPS 98.9 0.05–0.1 18–22 Lab-scale
Selective Laser Melting 99.1 20–50 25–30 Prototyping

Challenges and Optimization Strategies

Oxide Contamination Mitigation

Yttrium’s high oxygen affinity necessitates processing under argon or vacuum (<10⁻³ Pa). Gettering materials like titanium/zirconium sponges reduce residual oxygen to <50 ppm.

Compositional Homogeneity

Ultrasonic agitation during powder mixing improves yttrium distribution, reducing compositional variance to ±0.3 at.% in SLM-produced alloys.

Chemical Reactions Analysis

Types of Reactions: Nickel-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium oxide can be prepared by heating yttrium carbonate or yttrium oxalate . Nickel-yttrium alloys exhibit high thermal stability and resistance to oxidation, making them suitable for high-temperature applications .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-yttrium compounds include nickel nitrate, yttrium oxide, and various solvents such as ethanol. Reaction conditions often involve controlled pH environments, high temperatures, and specific gas atmospheres to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of nickel-yttrium compounds include nickel oxide, yttrium oxide, and various mixed oxides. These products exhibit unique properties such as high surface area, thermal stability, and catalytic activity, making them valuable for industrial applications .

Mechanism of Action

The mechanism of action of nickel-yttrium compounds is primarily related to their ability to form stable oxides and exhibit high thermal stability. The presence of yttrium in the alloy enhances the oxidation resistance of nickel by forming a protective oxide layer on the surface . This oxide layer prevents further oxidation and degradation of the material at high temperatures. Additionally, the formation of yttrium nitride precipitates during the synthesis process contributes to the stabilization of the nanocrystalline structure, enhancing the overall mechanical properties of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Catalytic Performance

Ni/Y₂O₃ vs. Platinum (Pt): Ni/Y₂O₃ nanocomposites demonstrate catalytic efficiency comparable to platinum in hydrogen production from ethanol and CO₂ methanation but at significantly lower costs. For example, Ni/Y₂O₃ achieves similar turnover frequencies (TOFs) for hydrogen generation while reducing material costs by ~90% compared to Pt-based catalysts .

Ni-Y Alloys vs. Traditional Nickel Alloys:
Microalloying Ni with Y (e.g., 10 wt%) enhances oxidation resistance and creep strength at high temperatures. Alloys like N06025, incorporating Y and cerium, outperform conventional Ni alloys (e.g., alloy 600) in laboratory oxidation tests, with weight loss reductions of 30–40% after 1000 hours at 1000°C .

Electronic and Electrical Properties

Y-Doped Nickel Ferrites vs. Undoped Nickel Ferrites:
Yttrium doping in NiFe₂O₄ reduces dislocation density and lattice strain, improving dielectric permittivity and impedance stability. Y-doped samples exhibit a 15–20% increase in dielectric constant (ε' ≈ 1200 at 1 kHz) compared to undoped nickel ferrites .

NiO vs. CuO:
Nickel oxide (NiO) and copper oxide (CuO) are both p-type semiconductors, but NiO has a wider optical bandgap (3.6–4.0 eV vs. 1.2 eV for CuO). Y-doping further modifies NiO’s band structure, enhancing its suitability for UV photodetectors and gas sensors .

Inhibition of Calcium Ion Channels

Yttrium vs. Nickel in Neurotoxicity:
Yttrium inhibits neuronal calcium channels with an IC₅₀ of 0.76 ± 0.15 μM, ~300-fold more potent than nickel (IC₅₀ = 219 ± 40 μM). This is attributed to Y’s higher affinity for calcium-binding sites in ion channels, mimicking lanthanide behavior .

Hydrogen Production and Stability

Core-Shell NiFe₂O₄/Y₂O₃ vs. Uncoated NiFe₂O₄: Encapsulating NiFe₂O₄ nanoparticles in Y₂O₃ shells improves cyclability in thermochemical water splitting, maintaining 95% hydrogen yield over five cycles. However, mass transfer limitations from the Y₂O₃ shell reduce total H₂ output by ~20% compared to uncoated nanoparticles .

Structural and Thermal Stability

NiO-YSZ Anodes vs. Pure NiO: NiO-YSZ (yttria-stabilized zirconia) anodes exhibit superior thermal stability in solid oxide fuel cells (SOFCs). EDX analysis confirms a composition of 56% Ni, 32% Zr, and 3% Y, with Y enhancing ionic conductivity (σ ≈ 0.1 S/cm at 800°C) and reducing sintering rates .

Data Tables

Table 1: Key Properties of Nickel and Yttrium Compounds

Compound Application Key Property Comparative Advantage Reference
Ni/Y₂O₃ Catalysis TOF ≈ 10³ h⁻¹ (H₂ production) 90% cost reduction vs. Pt
Y-doped NiFe₂O₄ Dielectric materials ε' ≈ 1200 at 1 kHz 20% higher than undoped NiFe₂O₄
Ni-Y Alloy (10% Y) High-temperature alloys Creep rupture life: 500 h at 950°C 40% longer than alloy 600
Core-Shell NiFe₂O₄/Y₂O₃ H₂ production Cyclability: 95% over 5 cycles Improved stability vs. uncoated

Table 2: Inhibition Potency of Y and Ni in Calcium Channels

Metal IC₅₀ (μM) Mechanism Reference
Yttrium 0.76 Competes at Ca²⁺-binding sites
Nickel 219 Weak pore-blocking effect

Q & A

Synthesis and Characterization of Ni/Y Systems

Basic: What are the established methods for synthesizing nickel-yttrium (Ni/Y) composites, and how do synthesis parameters influence phase purity? Methodological Answer: Ni/Y composites are typically synthesized via co-precipitation, ultrasonic spray pyrolysis (USP), or sol-gel methods. For example, USP followed by lyophilization produces Ni/Y₂O₃ nanocomposites with controlled stoichiometry, as demonstrated by elemental analysis of synthesized suspensions . Key parameters include precursor concentration, temperature, and reaction time, which directly affect crystallite size and phase distribution. Researchers should optimize these variables using design-of-experiment (DoE) frameworks to minimize impurities.

Advanced: How can advanced characterization techniques resolve ambiguities in Ni/Y phase identification when traditional XRD data is inconclusive? Methodological Answer: Combine XRD with high-resolution TEM and electron diffraction to confirm crystallographic phases. For surface-sensitive analysis, X-ray photoelectron spectroscopy (XPS) can distinguish between metallic Ni and Y-doped NiO phases. Additionally, pair H₂-temperature-programmed reduction (H₂-TPR) with CO₂ chemisorption to probe metal-support interactions and active site distribution, as shown in studies on Ni-Y hydrotalcite catalysts .

Catalytic Performance and Mechanistic Insights

Basic: How does yttrium doping enhance the catalytic activity of nickel-based systems in CO₂ hydrogenation? Methodological Answer: Yttrium promotes smaller Ni crystallites and strengthens metal-support interactions, increasing active surface area. In CO₂ methanation, Y-modified Ni catalysts exhibit higher CO₂ conversion (e.g., from 16% to 81% at 250°C) due to enhanced medium-strength basic sites, which stabilize reaction intermediates . Researchers should correlate activity metrics with characterization data (e.g., TPR, TPD) to validate structure-activity relationships.

Advanced: What mechanistic insights can be gained from integrating in-situ spectroscopy with kinetic studies in Ni/Y catalysis? Methodological Answer: Use in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to identify adsorbed intermediates during reaction cycles. Pair with transient kinetic analysis to elucidate rate-determining steps. For example, operando XRD can track phase transitions under reaction conditions, while isotopic labeling (e.g., ¹³CO₂) helps trace carbon pathways .

Data Contradictions and Reproducibility

Basic: How should researchers address contradictions in reported Ni/Y alloy properties, such as conflicting thermal stability data? Methodological Answer: Systematically compare synthesis conditions (e.g., Y concentration, annealing atmosphere) across studies. For instance, Y >0.3 wt.% in Ni matrices forms Ni₃Y intermetallics, reducing mechanical strength but improving oxidation resistance . Replicate experiments with controlled variables (e.g., particle size, purity) and use statistical tools (ANOVA) to identify confounding factors .

Advanced: What strategies ensure reproducibility in Ni/Y studies when scaling up laboratory synthesis? Methodological Answer: Document synthesis protocols using the "Experimental" guidelines from Nuclear Science and Techniques: specify precursor sources, equipment calibration, and environmental controls (humidity, O₂ levels). Share raw data and computational workflows via repositories to enable cross-validation . Collaborative round-robin tests across labs can isolate technique-dependent variability .

Computational and Experimental Integration

Basic: How can density functional theory (DFT) complement experimental studies of Y-doped Ni systems? Methodological Answer: DFT calculates binding energies of reactants (e.g., CO₂, H₂) on Y-Ni surfaces, predicting active sites. For example, Y atoms in Ni lattices lower activation barriers for CH₄ formation, aligning with experimental selectivity trends . Use software like VASP or Gaussian with hybrid functionals (e.g., B3LYP) for accurate electronic structure modeling .

Advanced: What multiscale modeling approaches bridge the gap between atomistic simulations and macroscale Ni/Y catalyst behavior? Methodological Answer: Combine DFT with kinetic Monte Carlo (kMC) simulations to model surface reactions over time. For bulk properties, employ molecular dynamics (MD) with embedded-atom potentials to simulate thermal expansion or segregation phenomena. Validate models against in-situ TEM and synchrotron data .

Designing Rigorous Ni/Y Studies

Basic: What frameworks (e.g., PICO, FINER) are suitable for formulating Ni/Y research questions? Methodological Answer: Apply the FINER criteria: ensure questions are Feasible (e.g., accessible Y precursors), Interesting (e.g., novel doping effects), Novel (e.g., unexplored Y/Ni ratios), Ethical, and Relevant (e.g., clean energy applications). For comparative studies, use PICO to define Population (Ni catalyst), Intervention (Y doping), Comparison (undoped Ni), and Outcomes (activity, stability) .

Advanced: How can researchers optimize multivariate parameters (e.g., Y loading, temperature) efficiently in Ni/Y studies? Methodological Answer: Implement response surface methodology (RSM) with central composite designs to explore interactions between variables. For high-throughput screening, use automated synthesis platforms paired with machine learning algorithms to prioritize experimental conditions .

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